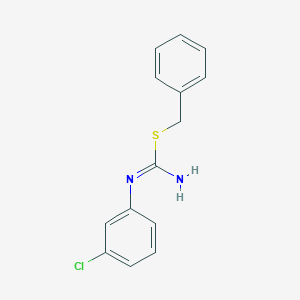
benzyl N'-(3-chlorophenyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N’-(3-chlorophenyl)carbamimidothioate is an organic compound with the molecular formula C_14H_13ClN_2S It is a derivative of carbamimidothioate, characterized by the presence of a benzyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N’-(3-chlorophenyl)carbamimidothioate typically involves the reaction of benzyl isothiocyanate with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under mild conditions. The general reaction scheme is as follows:
C6H5CH2NCS+C6H4ClNH2→C6H5CH2NHC(=S)NHC6H4Cl
Industrial Production Methods
Industrial production of benzyl N’-(3-chlorophenyl)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N’-(3-chlorophenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or 3-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N’-(3-chlorophenyl)carbamimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N’-(3-chlorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-chlorophenyl)carbamate
- Benzyl N-(3-chlorophenyl)carbamodithioate
- Benzyl N-(3-chlorophenyl)thiourea
Uniqueness
Benzyl N’-(3-chlorophenyl)carbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89045-68-1 |
|---|---|
Molecular Formula |
C14H13ClN2S |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
benzyl N'-(3-chlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C14H13ClN2S/c15-12-7-4-8-13(9-12)17-14(16)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17) |
InChI Key |
ANPJNWNCJAVHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


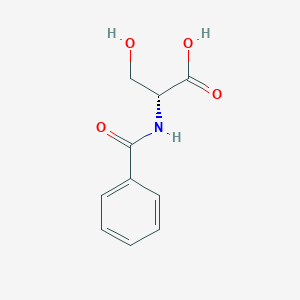
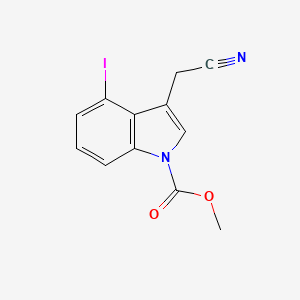
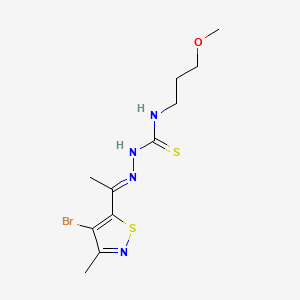
![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
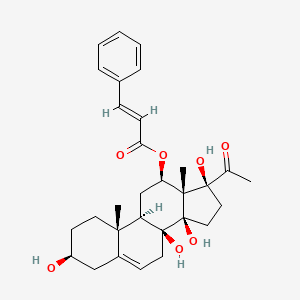
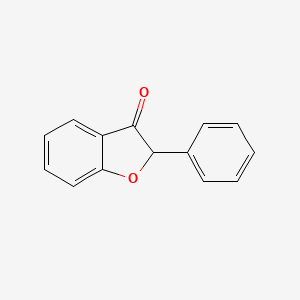
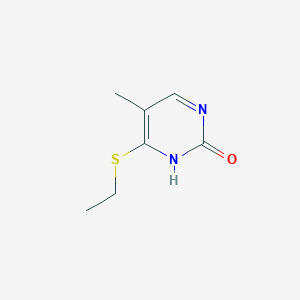
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
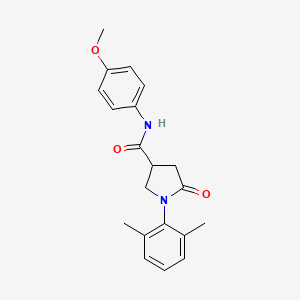

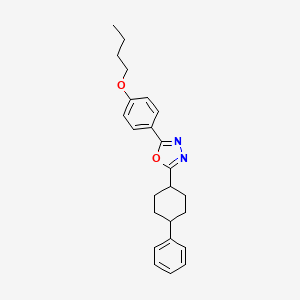
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
